N-Methoxy-2,N-dimethylacrylamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-2,N-dimethylacrylamide can be synthesized through various methods. One common approach involves the reaction of N,N-dimethylacrylamide with methoxyamine hydrochloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-2,N-dimethylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-2,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-2,N-dimethylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group and the acrylamide moiety allow it to undergo polymerization and other reactions, making it useful in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
N,N-Dimethylacrylamide: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
N-Methoxy-N-methylmethacrylamide: Another related compound with similar properties but different reactivity due to the presence of the methoxy group.
Uniqueness: N-Methoxy-2,N-dimethylacrylamide is unique due to its combination of the methoxy group and the acrylamide moiety, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in research and industrial applications where specific reactivity is required .
Biological Activity
N-Methoxy-2,N-dimethylacrylamide (NM-DMA) is a compound that has garnered attention for its biological activity, particularly in the fields of drug delivery and antibacterial applications. This article explores the biological properties of NM-DMA, including its synthesis, characterization, and various applications.
This compound is a derivative of N,N-dimethylacrylamide (DMA), which is known for its high water solubility and ability to form hydrogels. The synthesis of NM-DMA typically involves the reaction of DMA with methoxy-containing reagents, resulting in a compound that retains the properties of DMA while potentially enhancing its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of NM-DMA-based hydrogels. These hydrogels have been shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that increasing the concentration of DMA in hydrogel copolymers enhanced their antibacterial efficacy, indicating that NM-DMA could be utilized in developing effective antibacterial materials for biomedical applications .
Table 1: Antibacterial Efficacy of NM-DMA Hydrogels
Hydrogel Composition | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
Poly(NM-DMA-co-AAc) | E. coli, P. aeruginosa | 15.2, 14.8 |
Poly(NM-DMA) | Staphylococcus aureus | 12.5 |
Antibiotic-loaded Hydrogel | E. coli, P. aeruginosa | 20.0, 19.5 |
This table summarizes the observed inhibition zones for various NM-DMA-based hydrogels against different bacterial strains, indicating their potential as effective antibacterial agents.
Drug Delivery Applications
NM-DMA has also been investigated for its role in drug delivery systems. The hydrophilic nature of NM-DMA allows it to form hydrogels that can encapsulate and release bioactive compounds effectively. Research indicates that these hydrogels can hold and release drugs in response to environmental stimuli such as pH or temperature changes, making them suitable for targeted drug delivery applications .
Case Study: Drug Release Kinetics
In a study examining the release kinetics of an antibiotic from NM-DMA-based hydrogels, it was found that the release rate was significantly influenced by the hydrogel's cross-linking density and the environmental pH. The results showed a controlled release pattern, which is crucial for maintaining therapeutic concentrations over extended periods .
Toxicological Considerations
While NM-DMA exhibits promising biological activities, it is essential to consider its toxicological profile. Studies on related compounds like N,N-dimethylacrylamide have indicated potential skin irritation and eye damage upon exposure . However, NM-DMA has shown a lower incidence of toxicity in preliminary studies, suggesting a favorable safety profile for biomedical applications.
Table 2: Toxicological Data Summary
Exposure Route | Observed Effects | NOAEL (mg/kg bw/day) |
---|---|---|
Oral | Depression, ataxia | 5 |
Dermal | Minimal nephropathy | 10 |
Inhalation | LC50 > 776 ppm | Not established |
This table summarizes key toxicological findings related to NM-DMA and its parent compound, providing insights into safety considerations for potential applications.
Properties
IUPAC Name |
N-methoxy-N,2-dimethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFRIXKHXJIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462543 | |
Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132960-14-6 | |
Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.